molecular formula C11H18O2 B12624387 (2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one CAS No. 921621-37-6

(2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one

Cat. No.: B12624387
CAS No.: 921621-37-6
M. Wt: 182.26 g/mol
InChI Key: YTWHNMVNJSXDNR-LLVKDONJSA-N
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Description

(2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one is an organic compound belonging to the class of pyranones It is characterized by a hexyl group attached to the second carbon of a dihydropyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one typically involves the cyclization of hexyl-substituted precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-hexyl-3-hydroxypropanoic acid, which forms the pyranone ring through an intramolecular esterification reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient synthesis and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexyl-substituted carboxylic acids, while reduction can produce hexyl-substituted dihydropyrans.

Scientific Research Applications

(2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which (2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one: shares similarities with other pyranone derivatives, such as 2-methyl-2,3-dihydro-4H-pyran-4-one and 2-ethyl-2,3-dihydro-4H-pyran-4-one.

    Diastereomers: Compounds with similar structures but different spatial arrangements, such as (2S)-2-Hexyl-2,3-dihydro-4H-pyran-4-one.

Uniqueness

The uniqueness of this compound lies in its specific hexyl substitution, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

921621-37-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(2R)-2-hexyl-2,3-dihydropyran-4-one

InChI

InChI=1S/C11H18O2/c1-2-3-4-5-6-11-9-10(12)7-8-13-11/h7-8,11H,2-6,9H2,1H3/t11-/m1/s1

InChI Key

YTWHNMVNJSXDNR-LLVKDONJSA-N

Isomeric SMILES

CCCCCC[C@@H]1CC(=O)C=CO1

Canonical SMILES

CCCCCCC1CC(=O)C=CO1

Origin of Product

United States

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